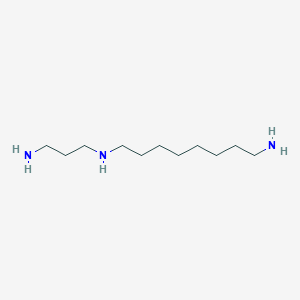
7-beta-Piperazinoethyltheophylline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 7-beta-Piperazinoethyltheophylline dihydrochloride involves several steps. The primary synthetic route includes the reaction of theophylline with piperazine in the presence of hydrochloric acid. The reaction conditions typically involve heating the reactants to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
化学反応の分析
7-beta-Piperazinoethyltheophylline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
科学的研究の応用
7-beta-Piperazinoethyltheophylline dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways and targets.
Industry: The compound is used in the development of new materials and chemical products.
作用機序
The mechanism of action of 7-beta-Piperazinoethyltheophylline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
7-beta-Piperazinoethyltheophylline dihydrochloride can be compared with other similar compounds, such as:
Betahistine: Both compounds have similar structures and are used in the treatment of vertigo and balance disorders.
Cetirizine: Another similar compound used as an antihistamine for allergy relief. The uniqueness of this compound lies in its specific molecular structure and the distinct biological activities it exhibits compared to these similar compounds.
特性
CAS番号 |
53499-66-4 |
|---|---|
分子式 |
C13H22Cl2N6O2 |
分子量 |
365.3 g/mol |
IUPAC名 |
1,3-dimethyl-7-(2-piperazin-1-ylethyl)purine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C13H20N6O2.2ClH/c1-16-11-10(12(20)17(2)13(16)21)19(9-15-11)8-7-18-5-3-14-4-6-18;;/h9,14H,3-8H2,1-2H3;2*1H |
InChIキー |
GFEUKNCQYTZCBX-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCNCC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-[2-(3-Nonylphenoxy)ethoxy]acetic acid](/img/structure/B14645691.png)
